molecular formula C39H67N5O7 B1677349 モノメチルアウリスタチンE CAS No. 474645-27-7

モノメチルアウリスタチンE

カタログ番号 B1677349
CAS番号: 474645-27-7
分子量: 718.0 g/mol
InChIキー: DASWEROEPLKSEI-ATNZIWGLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Monomethyl auristatin E is a synthetic antineoplastic agent derived from peptides found in the marine shell-less mollusc Dolabella auricularia. It is a potent antimitotic drug that inhibits cell division by blocking the polymerization of tubulin. Due to its high toxicity, monomethyl auristatin E is not used as a standalone drug but is instead linked to monoclonal antibodies to target cancer cells specifically .

科学的研究の応用

Monomethyl auristatin E has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Monomethyl auristatin E is employed in cell biology research to investigate the mechanisms of cell division and mitosis.

    Medicine: The compound is a key component of antibody-drug conjugates (ADCs) used in cancer therapy. It is linked to monoclonal antibodies to specifically target and kill cancer cells while minimizing damage to healthy tissues.

    Industry: Monomethyl auristatin E is used in the development of novel anticancer drugs and therapeutic agents .

作用機序

Monomethyl auristatin E exerts its effects by inhibiting cell division through the following mechanism:

    Tubulin Polymerization Inhibition: Monomethyl auristatin E binds to tubulin, a protein essential for microtubule formation, and prevents its polymerization. This disrupts the formation of the mitotic spindle, which is crucial for chromosome segregation during cell division.

    Antibody-Drug Conjugates (ADCs): When linked to monoclonal antibodies, monomethyl auristatin E is specifically delivered to cancer cells. .

生物活性

Monomethyl auristatin E has been found to be highly active against a variety of tumor cell lines, including those of the breast, colon, lung, and prostate. Monomethyl auristatin E has also been found to be active against certain types of hematological malignancies, including acute myeloid leukemia and multiple myeloma.
Biochemical and Physiological Effects
Monomethyl auristatin E has been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In addition, Monomethyl auristatin E has been found to induce a variety of other biochemical and physiological effects, including the inhibition of cell migration, the induction of oxidative stress, and the inhibition of angiogenesis.

実験室実験の利点と制限

Monomethyl auristatin E has been used extensively in laboratory experiments to study the mechanisms of microtubule disruption and its effects on cell cycle progression and apoptosis. Monomethyl auristatin E is a highly potent and selective inhibitor of microtubule polymerization, making it an ideal drug for laboratory experiments. However, Monomethyl auristatin E has a short half-life in vivo, making it difficult to study its effects in long-term experiments.

将来の方向性

For research into Monomethyl auristatin E include the development of more potent and selective derivatives, the exploration of combination therapies with other drugs, and the development of novel delivery systems for Monomethyl auristatin E in order to increase its efficacy and reduce its toxicity. Additionally, further research into the mechanism of action of Monomethyl auristatin E could lead to the development of new therapeutic strategies for the treatment of cancer. Finally, further research into the pharmacokinetics and pharmacodynamics of Monomethyl auristatin E could lead to the development of more effective and safer dosing regimens for Monomethyl auristatin E-based therapies.

Safety and Hazards

MMAE is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

準備方法

Synthetic Routes and Reaction Conditions: Monomethyl auristatin E is synthesized through a series of chemical reactions involving the coupling of various amino acids and peptide fragments. The synthesis process includes the following steps:

    Peptide Synthesis: The initial step involves the synthesis of peptide fragments using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.

    Coupling Reactions: The peptide fragments are then coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the desired peptide chain.

    Deprotection and Purification: The protecting groups on the peptide chain are removed using trifluoroacetic acid (TFA), and the resulting product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: The industrial production of monomethyl auristatin E involves optimizing the synthetic routes to ensure high yield and purity. The process includes:

化学反応の分析

Types of Reactions: Monomethyl auristatin E undergoes various chemical reactions, including:

    Oxidation: Monomethyl auristatin E can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Monomethyl auristatin E can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of monomethyl auristatin E, while reduction reactions may produce reduced forms of the compound .

類似化合物との比較

Monomethyl auristatin E is compared with other similar compounds, such as:

    Monomethyl auristatin F: Similar to monomethyl auristatin E, monomethyl auristatin F is also an antimitotic agent that inhibits tubulin polymerization. monomethyl auristatin F has a different chemical structure and exhibits lower membrane permeability and bystander activity.

    Dolastatin 10: Monomethyl auristatin E is a synthetic analog of dolastatin 10, a natural peptide with potent antimitotic activity. While both compounds share similar mechanisms of action, monomethyl auristatin E is more stable and easier to synthesize.

    Vinblastine: Vinblastine is another antimitotic drug used in cancer therapy.

Monomethyl auristatin E stands out due to its high potency, stability, and ability to be specifically delivered to cancer cells through antibody-drug conjugates, making it a valuable tool in cancer research and therapy.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Monomethyl auristatin E involves several steps of chemical reactions to produce the final compound. The starting materials are readily available and the reactions are well-established in the literature.", "Starting Materials": [ "methyl 3-(4-methylthiazol-5-yl)-2-[(5-phenylpentanoyl)amino]propanoate", "N,N-dimethylacetamide", "sodium hydride", "iodomethane", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "trifluoroacetic acid", "palladium on carbon", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Deprotection of the ester group using sodium hydroxide", "Alkylation of the resulting carboxylic acid with iodomethane in the presence of sodium hydride to form the methyl ester", "Reduction of the amide group using sodium borohydride in the presence of acetic acid to form the corresponding amine", "Coupling of the amine with the protected dipeptide using N,N-dimethylacetamide and hydrochloric acid to form the protected Monomethyl auristatin E", "Deprotection of the protecting groups using trifluoroacetic acid to form Monomethyl auristatin E", "Purification of the final compound using palladium on carbon and methanol to remove any impurities", "Isolation of the product using ethyl acetate and water" ] }

CAS番号

474645-27-7

分子式

C39H67N5O7

分子量

718.0 g/mol

IUPAC名

(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35-,36+/m0/s1

InChIキー

DASWEROEPLKSEI-ATNZIWGLSA-N

異性体SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

正規SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

外観

white solid powder

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MMAE peptide
monomethyl auristatin E
monomethylauristatin E

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monomethyl auristatin E
Reactant of Route 2
Monomethyl auristatin E
Reactant of Route 3
Monomethyl auristatin E
Reactant of Route 4
Reactant of Route 4
Monomethyl auristatin E
Reactant of Route 5
Reactant of Route 5
Monomethyl auristatin E
Reactant of Route 6
Reactant of Route 6
Monomethyl auristatin E

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。